2-(5-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
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Overview
Description
2-(5-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features a bromothiophene moiety attached to a dimethylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Pyrimidine Core: The bromothiophene is then coupled with a suitable pyrimidine precursor under conditions that facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into organic semiconductors and conductive polymers for use in electronic devices.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the final therapeutic agent derived from this compound .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the bromothiophene moiety but differ in the heterocyclic core, which can influence their chemical properties and applications.
4,7-Bis(5-bromothiophen-2-yl)-benzo[c][1,2,5]thiadiazole: This compound also features the bromothiophene group and is used in similar applications, such as organic electronics.
Uniqueness
2-(5-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is unique due to its specific combination of the bromothiophene and dimethylpyrimidine moieties.
Properties
Molecular Formula |
C10H10BrN3S |
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Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10BrN3S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3,(H2,12,13,14) |
InChI Key |
BBMMIPQHHQBTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)C2=CC=C(S2)Br)C |
Origin of Product |
United States |
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